

BPR5K230: A Dual Inhibitor of AXL and MERTK for Cancer Therapy

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

BPR5K230 is an investigational, orally bioavailable small molecule that demonstrates potent and selective dual inhibitory activity against AXL and MERTK (MER) receptor tyrosine kinases. [1][2][3][4][5] These kinases are key members of the TAM (TYRO3, AXL, MERTK) family, which are implicated in various aspects of cancer progression, including tumor growth, metastasis, drug resistance, and immune evasion.[1][4][5] By simultaneously targeting both AXL and MERTK, BPR5K230 presents a promising therapeutic strategy to address both the tumor itself and the tumor-supportive immune microenvironment. Preclinical data suggest that BPR5K230 possesses both anti-tumor and immunomodulatory properties, offering potential as a monotherapy or in combination with other anti-cancer agents.[1][3][4]

Introduction to Therapeutic Targets: AXL and MERTK

AXL and MERTK are receptor tyrosine kinases that are frequently overexpressed in a wide range of human cancers. Their activation promotes signaling cascades that drive cell survival, proliferation, migration, and invasion. Furthermore, AXL and MERTK signaling within the tumor microenvironment contributes to an immunosuppressive landscape, hindering the body's natural anti-tumor immune response.



Key Roles of AXL and MERTK in Cancer:

- Tumor Progression and Metastasis: Activation of AXL and MERTK signaling pathways is associated with enhanced tumor growth and the spread of cancer to distant organs.[1][4][5]
- Drug Resistance: Overexpression and activation of AXL and MERTK have been identified as mechanisms of resistance to various targeted therapies and chemotherapies.[1][5]
- Immune Evasion: These kinases play a crucial role in suppressing the innate and adaptive immune systems within the tumor microenvironment, thereby allowing cancer cells to evade immune destruction.[1][4]

Mechanism of Action of BPR5K230

BPR5K230 functions as a dual inhibitor, targeting the kinase activity of both AXL and MERTK. By blocking the phosphorylation of these receptors, **BPR5K230** effectively abrogates the downstream signaling pathways that they control. This dual-inhibition strategy is designed to provide a more comprehensive anti-cancer effect than targeting either kinase alone.[1][5] The simultaneous inhibition of AXL and MERTK is expected to not only directly inhibit tumor cell growth but also to modulate the tumor microenvironment to be more favorable for an anti-tumor immune response.[1][3][4]

Quantitative Data: In Vitro Potency

The following table summarizes the in vitro inhibitory activity of **BPR5K230** against its primary targets.

Target	IC50 (nM)
MERTK (MER)	4.1
AXL	9.2

Data sourced from MedchemExpress and corroborated by other technical datasheets.[2]

Experimental Protocols



Kinase Inhibitory Activity Assay (General Protocol)

The in vitro inhibitory activity of **BPR5K230** on AXL and MERTK kinases is typically determined using a biochemical assay format. A generalized protocol is as follows:

- Reagents: Recombinant human AXL and MERTK kinase domains, a suitable substrate peptide (e.g., a poly-Glu-Tyr peptide), ATP, and the test compound (BPR5K230).
- Assay Principle: The assay measures the transfer of a phosphate group from ATP to the substrate peptide by the kinase. The amount of phosphorylated substrate is then quantified.
- Procedure: a. The kinase, substrate, and varying concentrations of BPR5K230 are pre-incubated in a reaction buffer. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a defined period at a controlled temperature. d. The reaction is stopped, and the amount of phosphorylated substrate is measured. This can be done using various detection methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
- Data Analysis: The percentage of kinase inhibition at each BPR5K230 concentration is calculated relative to a control reaction without the inhibitor. The IC50 value, the concentration of inhibitor required to achieve 50% inhibition, is then determined by fitting the data to a dose-response curve.

Cell Proliferation Assay

The effect of **BPR5K230** on the proliferation of cancer cells is a key indicator of its anti-tumor activity. A common method is the use of Ba/F3 cells, a murine pro-B cell line that can be engineered to be dependent on the activity of a specific kinase for proliferation.

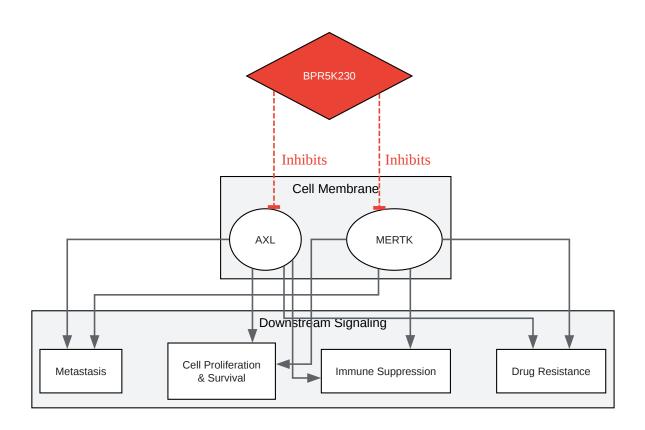
- Cell Line: Ba/F3 cells engineered to express human MERTK (Ba/F3-MER).
- Procedure: a. Ba/F3-MER cells are seeded in 96-well plates. b. The cells are treated with a range of concentrations of BPR5K230. c. The cells are incubated for a period of 48-72 hours. d. Cell viability or proliferation is assessed using a colorimetric or fluorometric assay, such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay.



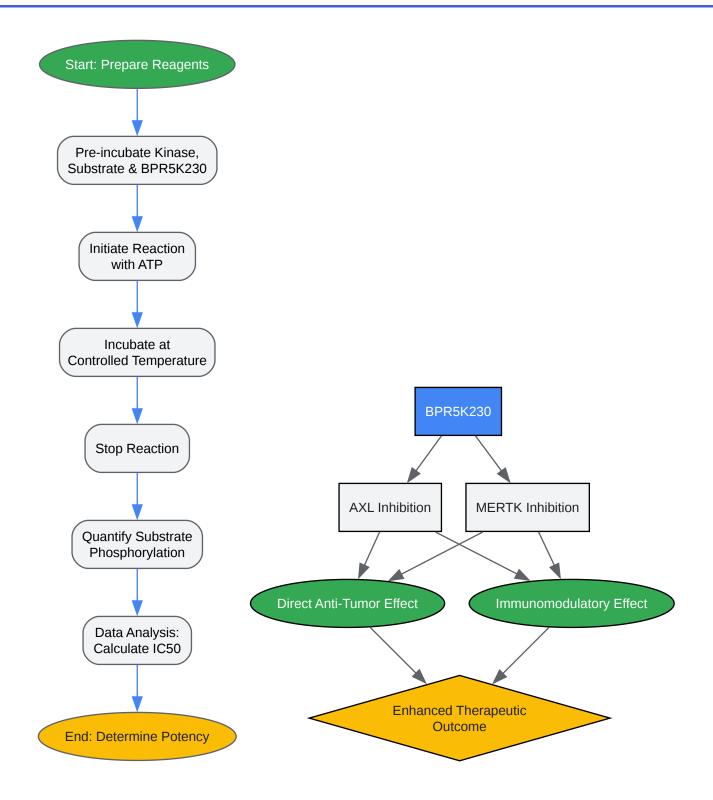
Data Analysis: The percentage of proliferation inhibition is calculated for each concentration
of BPR5K230 relative to untreated control cells. The IC50 value is determined from the
resulting dose-response curve. BPR5K230 has been shown to inhibit the proliferation of
Ba/F3-MER cells with an IC50 of 5 nM.[2]

Signaling Pathways and Experimental Visualizations BPR5K230 Inhibition of AXL and MERTK Signaling









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